molecular formula C7H13NO2 B13150127 1-[4-(Methylamino)oxolan-3-yl]ethan-1-one

1-[4-(Methylamino)oxolan-3-yl]ethan-1-one

Cat. No.: B13150127
M. Wt: 143.18 g/mol
InChI Key: COXUKZYBXHEDCS-UHFFFAOYSA-N
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Description

1-[4-(Methylamino)oxolan-3-yl]ethan-1-one is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This compound is characterized by the presence of an oxolane ring substituted with a methylamino group and an ethanone moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methylamino)oxolan-3-yl]ethan-1-one typically involves the reaction of 4-(methylamino)oxolane with ethanone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored using advanced analytical techniques to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Methylamino)oxolan-3-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

1-[4-(Methylamino)oxolan-3-yl]ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Methylamino)oxolan-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[4-(Methylamino)oxolan-3-yl]ethan-1-one is unique due to the presence of both the methylamino group and the oxolane ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research applications.

Biological Activity

1-[4-(Methylamino)oxolan-3-yl]ethan-1-one, also known as a derivative of oxolan, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant research findings, including case studies and data tables.

The compound is known to interact with cysteine residues in proteins, leading to covalent modifications that can alter protein function. This modification can influence various cellular processes such as cell signaling and gene expression.

Key Mechanisms:

  • Cysteine Modification: The compound covalently modifies cysteine residues, potentially affecting enzyme activity and cellular metabolism.
  • Reactive Oxygen Species (ROS) Generation: It has been shown to generate ROS, which can induce oxidative stress within cells. This is particularly relevant in the context of cellular responses to environmental stressors like light and oxygen availability.

This compound exhibits several biochemical properties that contribute to its biological activity:

PropertyDescription
Reactivity Covalently modifies thiol groups in proteins, particularly cysteine.
Oxidative Stress Induces oxidative stress through ROS generation, impacting cell viability.
Subcellular Localization Interacts with cysteine-containing proteins found in various cellular compartments.

Research Findings

Recent studies have investigated the biological effects of this compound across various contexts.

Case Study: Cellular Effects

A study demonstrated that this compound influences cell viability and proliferation in cultured human cells. The effects were dose-dependent, with higher concentrations leading to increased oxidative stress markers.

Findings:

  • Cell Viability: At concentrations above 50 μM, significant reductions in cell viability were observed.
  • Oxidative Stress: Elevated levels of malondialdehyde (MDA), a marker of oxidative stress, were detected in treated cells compared to controls.

Comparative Analysis

The biological activity of this compound can be compared with other compounds known for similar mechanisms:

CompoundMechanism of ActionBiological Activity
This compoundCysteine modification, ROS generationInduces oxidative stress; affects cell viability
N-(prop-2-yn-1-yl)oxolan-3-amineThiol-reactive probe; modifies cysteine residuesAlters protein function; influences metabolic pathways
GPR88 AgonistsModulates G protein-coupled receptor pathwaysPotential therapeutic effects in neurological disorders

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-[4-(methylamino)oxolan-3-yl]ethanone

InChI

InChI=1S/C7H13NO2/c1-5(9)6-3-10-4-7(6)8-2/h6-8H,3-4H2,1-2H3

InChI Key

COXUKZYBXHEDCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1COCC1NC

Origin of Product

United States

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